3-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-16-10-5-7-14(13-16)20(24)21-19-17-11-6-12-18(17)22-23(19)15-8-3-2-4-9-15/h2-5,7-10,13H,6,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKRNSNTFFXLMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C21H19N3O3
- Molecular Weight : 361.4 g/mol
Biological Activity Overview
Research on this compound has highlighted several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown that it can inhibit cell growth and induce apoptosis in specific tumor types.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes, including acetylcholinesterase (AChE), which plays a critical role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative diseases.
- Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties by modulating pathways involved in inflammatory responses.
Antitumor Activity
A study conducted on various derivatives of cyclopenta[c]pyrazole compounds demonstrated that those similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The IC50 values for these compounds ranged from 10 to 50 μM depending on the specific cell line tested.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-Methoxy-N-{...} | MCF-7 (Breast) | 25 |
| 3-Methoxy-N-{...} | HeLa (Cervical) | 30 |
| 3-Methoxy-N-{...} | A549 (Lung) | 40 |
Enzyme Inhibition Studies
In vitro studies have shown that the compound inhibits AChE activity with an IC50 value of approximately 0.5 μM. This suggests a strong affinity for the enzyme compared to other known inhibitors.
| Inhibitor | IC50 (μM) |
|---|---|
| 3-Methoxy-N-{...} | 0.5 |
| Physostigmine | 0.29 |
| Donepezil | 0.15 |
Anti-inflammatory Mechanisms
Research indicates that the compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This effect was observed at concentrations as low as 10 μM.
Case Studies
- Case Study on Cancer Cell Lines : A series of experiments were conducted using MCF-7 and A549 cell lines treated with varying concentrations of the compound over a period of 48 hours. The results indicated a dose-dependent decrease in cell viability.
- Neuroprotective Effects : In a model simulating Alzheimer's disease, administration of the compound led to improved cognitive function in mice, correlating with decreased levels of AChE activity and increased acetylcholine levels.
Comparison with Similar Compounds
Core Heterocyclic Systems
Target Compound
- Heterocycle : Cyclopenta[c]pyrazole (fused bicyclic system).
- Key Features : Rigidity from the cyclopentane ring, aromatic pyrazole nitrogen, and phenyl substituent at position 2.
Analogous Compounds
- Pyrazole Derivatives () : Simpler pyrazole rings (e.g., 10b–10d) lack fused cyclopentane, reducing steric hindrance. Substituents like ethyl or tert-butyl on the amide nitrogen modulate solubility and reactivity .
- Thiophene Hybrids () : Cyclopenta[b]thiophene systems are more electron-rich, influencing conjugation and reactivity compared to pyrazole-based systems .
Substituent Effects
Methoxy Group (Target Compound)
Key Observations :
Target Compound
- The amide group and pyrazole nitrogen offer hydrogen-bonding sites, while the phenyl and cyclopentane groups enable hydrophobic interactions.
Triazole Derivatives ()
- Triazole-containing analogs exhibit nucleophilic reactivity (e.g., with ethyl chloroformate), highlighting the importance of heterocycle choice in derivatization .
Computational and Analytical Insights
- Noncovalent Interactions (): Tools like Multiwfn can map van der Waals surfaces and hydrogen bonds, revealing how the target’s methoxy and cyclopentane groups influence interaction landscapes .
- Crystallography () : ORTEP-3-generated structures (e.g., cyclopenta[c]pyrazole derivatives) confirm spatial arrangements critical for activity .
Q & A
Q. Table 1. Crystallographic Refinement Parameters Using SHELXL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
